Benzoyltropein

Vue d'ensemble

Description

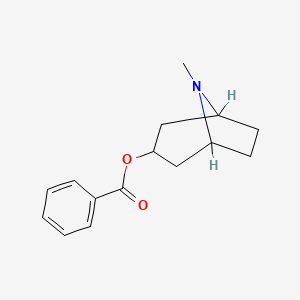

Benzoyltropein is a chemical compound with the formula C15H19NO2 and a molecular weight of 245.32 .

Molecular Structure Analysis

The molecular structure of Benzoyltropein consists of 15 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The structure was confirmed by 1H-NMR .

Physical And Chemical Properties Analysis

Benzoyltropein has a density of 1.0479 (rough estimate), a melting point of 41.5°C, and a boiling point of 388.28°C . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Applications De Recherche Scientifique

Dual Use Research of Concern

Research involving compounds with structures similar to Benzoyltropein falls under the category of Dual Use Research of Concern (DURC), which addresses the unintended consequences of research in drug development. Such studies are significant due to their potential for misuse in creating chemical warfare agents, underscoring the ethical dilemmas faced by scientists in the field (Ball, 2015).

Benzimidazole Fungicides and Biological Impact

Benzimidazoles, related to Benzoyltropein by their application in pharmaceuticals and agriculture, serve as fungicides and anthelminthic drugs. They inhibit microtubule assembly, acting by binding to the tubulin molecule. This mechanism has spurred intensive research into their mode of action, highlighting the role of chemical compounds in advancing understanding of cellular processes and potential therapeutic applications (Davidse, 1986).

Benzofuran Derivatives as Antimicrobial Agents

The structural and biological relevance of Benzofuran derivatives in developing new antimicrobial agents is a burgeoning area of research. These compounds exhibit a wide range of pharmacological applications, emphasizing the importance of chemical scaffolds in drug discovery and development. The potential of these structures in treating microbial diseases showcases the ongoing need for novel therapeutic agents (Hiremathad et al., 2015).

Ethical Considerations in Fish Research

The use of fishes in scientific studies, including those related to chemical testing and environmental impact assessment, raises significant ethical considerations. This research area emphasizes the importance of refining experimental methods to improve welfare standards for aquatic life used in scientific studies. It highlights a growing responsibility among scientists to balance research benefits against the welfare costs to study animals (Sloman et al., 2019).

Governance of Dual-Use Research

The ethical dilemma of dual-use research, where scientific findings can be applied for beneficial or harmful purposes, is a critical concern. This discussion revolves around the governance of life science research with dual-use potential, particularly in the context of biological weapons development. It underscores the need for ethical oversight in the scientific community to prevent misuse of research outcomes (Selgelid, 2009).

Mécanisme D'action

Target of Action

Benzoyltropein primarily targets the dopamine transporters (DAT) , muscarinic acetylcholine receptors (mAChRs) , and histamine receptors (H1) . These targets play crucial roles in neurotransmission and modulation of various physiological processes .

Mode of Action

Benzoyltropein acts as a dopamine reuptake inhibitor , preventing the reabsorption of dopamine into presynaptic neurons, thereby increasing dopamine levels in the synaptic cleft. It also exhibits anticholinergic properties by blocking mAChRs, reducing acetylcholine activity, and antihistaminic effects by inhibiting H1 receptors .

Biochemical Pathways

The inhibition of dopamine reuptake enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease and certain psychiatric disorders. The anticholinergic action affects the cholinergic pathways, reducing symptoms like tremors and rigidity. The antihistaminic effect can help alleviate allergic reactions and other histamine-mediated responses .

Pharmacokinetics

Benzoyltropein is well-absorbed orally, with a bioavailability influenced by its lipophilicity . It undergoes hepatic metabolism , primarily through the cytochrome P450 enzymes, and has a half-life of 12-24 hours . The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, Benzoyltropein increases dopamine availability, leading to improved motor function and mood regulation. Cellularly, it reduces cholinergic activity, which helps manage extrapyramidal symptoms. The antihistaminic action can reduce inflammation and allergic responses .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals can influence Benzoyltropein’s stability and efficacy. For instance, extreme pH levels can affect its absorption and metabolism. Additionally, interactions with other drugs can alter its pharmacokinetic profile, impacting its overall effectiveness .

Benzoyltropein’s multifaceted mechanism of action makes it a valuable therapeutic agent in managing various neurological and psychiatric conditions, though its use must be carefully monitored to avoid adverse effects.

: DrugBank : Wikipedia : Medicine.com

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJMXPAEFMWDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871749 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyltropein | |

CAS RN |

16052-34-9 | |

| Record name | NSC241194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

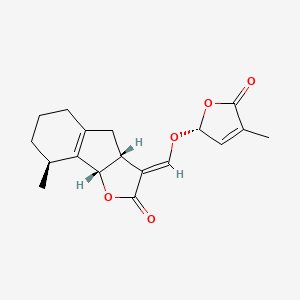

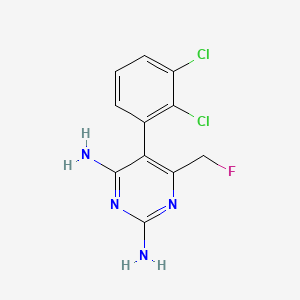

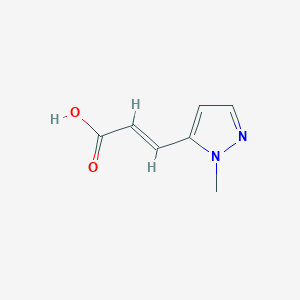

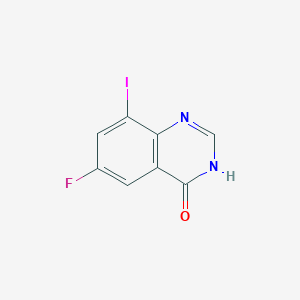

Feasible Synthetic Routes

Q & A

ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.

ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.

ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.

ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)

![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)

![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/no-structure.png)

![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)

![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)

![[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B3420502.png)